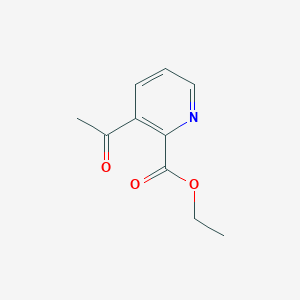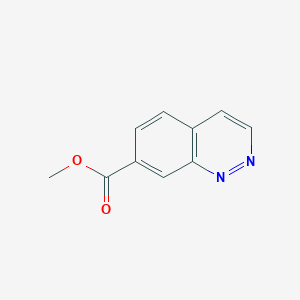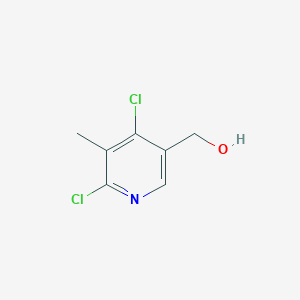
Ethyl 3-acetylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-acetylpicolinate is an organic compound that belongs to the class of esters It is derived from picolinic acid and is characterized by the presence of an ethyl group and an acetyl group attached to the nitrogen atom of the picolinic acid
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-acetylpicolinate can be synthesized through several methods. One common method involves the reaction of picolinic acid with ethyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
化学反应分析
Types of Reactions
Ethyl 3-acetylpicolinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group, forming picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted picolinic acid esters.
科学研究应用
Ethyl 3-acetylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other esters.
作用机制
The mechanism of action of ethyl 3-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be hydrolyzed to release picolinic acid, which has its own set of biological activities.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the picolinic acid moiety.
Methyl picolinate: Similar structure but with a methyl group instead of an ethyl group.
Acetyl picolinic acid: Lacks the ethyl ester group but has similar chemical properties.
Uniqueness
Ethyl 3-acetylpicolinate is unique due to the presence of both an ethyl ester and an acetyl group attached to the picolinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
ethyl 3-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-8(7(2)12)5-4-6-11-9/h4-6H,3H2,1-2H3 |
InChI 键 |
XNYDJNHZYHFGGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC=N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)

![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)

![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)

